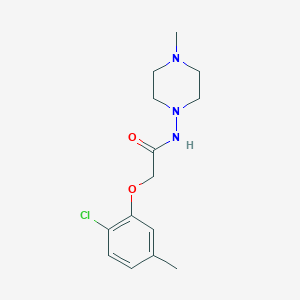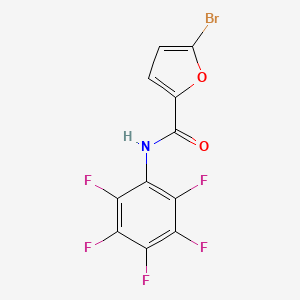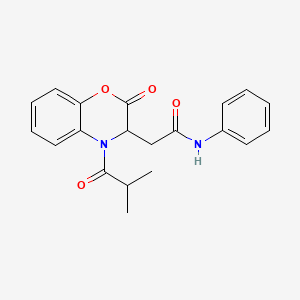![molecular formula C16H18N2O4S B4657665 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B4657665.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide, also known as AM-404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide acts as an inhibitor of the endocannabinoid system by blocking the uptake of the endocannabinoid anandamide. Anandamide is a naturally occurring cannabinoid that binds to the cannabinoid receptor CB1, which is involved in pain perception, inflammation, and neuroprotection. By blocking the uptake of anandamide, this compound increases the availability of anandamide and enhances its effects on CB1 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, including TNF-alpha, IL-1beta, and MCP-1. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to reduce pain perception in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide in lab experiments is its potency as an inhibitor of the endocannabinoid system. This compound has been shown to be a more potent inhibitor of anandamide uptake than other compounds, such as VDM11 and UCM707. Additionally, this compound has been shown to have a longer duration of action than other inhibitors, which may be beneficial for studying the effects of endocannabinoids over time. One limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to inhibit the uptake of other neurotransmitters, such as dopamine and serotonin, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide. One area of interest is the development of more selective inhibitors of the endocannabinoid system. This compound has been shown to have off-target effects on other neurotransmitter systems, which may limit its therapeutic potential. Additionally, research is needed to determine the optimal dosing and administration of this compound for therapeutic applications. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-14-6-4-13(5-7-14)16(19)18-11-10-12-2-8-15(9-3-12)23(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAVHVYUVWWTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4657585.png)
![ethyl 4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4657602.png)
![N-(1,5-dimethylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4657610.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657616.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4657640.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4657647.png)



![N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
![N-(2,5-dichlorophenyl)-2-(3-{[2-(3-furylmethylene)hydrazino]carbonyl}-1-piperidinyl)acetamide](/img/structure/B4657663.png)
![2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4657675.png)
![1-(2-chlorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657688.png)